N-methyl-L-prolinamide
Overview
Description
N-methyl-L-prolinamide is an organic compound with the molecular formula C6H12N2O It is a derivative of L-proline, an amino acid, where the carboxyl group is converted into an amide group and the nitrogen atom is methylated
Mechanism of Action
Mode of Action
In the case of N-methyl-L-prolinamide, the amidation process is achieved using biocatalysis, which allows for a racemization-free transformation .
Biochemical Pathways
This process is highly desirable but challenging, and it generally requires the acid to be activated using additional reagents before amide formation occurs .
Result of Action
The result of the action of this compound is the formation of high concentrations of L-prolinamide . For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .
Action Environment
The action environment significantly influences the action, efficacy, and stability of this compound. For instance, the amidation process is prone to racemization as observed for the acyl chloride derivative . . Furthermore, the low solubility of the unprotected amino acids in organic solvents is a challenge that may be addressed using biocatalysis .
Biochemical Analysis
Biochemical Properties
N-methyl-L-prolinamide has been employed as an efficient organocatalyst for aldol reactions, promoting the creation of stereoselective C–C bonds . It interacts with various enzymes and proteins to facilitate these chemical transformations .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an enamine, a potent nucleophile, which attacks to form novel C–C bonds with specific stereochemistry . This mechanism is complemented by a process in which the counter ion, trifluoracetic acid (TFA), acts as a proton shuttle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-L-prolinamide can be synthesized through several methods. One common approach involves the amidation of L-proline. The process typically starts with the conversion of L-proline to its corresponding carbamyl chloride using reagents such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, dichloromethane, or acetonitrile . This intermediate is then subjected to ammonolysis to yield this compound.
Another method involves the direct amidation of L-proline using ammonia and a biocatalyst in an organic solvent. This approach is advantageous as it avoids racemization and minimizes waste .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods to ensure high yield and purity. The use of immobilized enzymes and optimized reaction conditions, such as specific temperatures and solvent systems, are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-prolinamide undergoes various chemical reactions, including:
Amidation: The conversion of carboxylic acids to amides.
Substitution: Reactions where functional groups are replaced by other groups.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the proline ring.
Common Reagents and Conditions
Amidation: Reagents like ammonia, triphosgene, and biocatalysts are used under specific conditions such as controlled temperatures and solvent systems
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
N-methyl-L-prolinamide has several scientific research applications:
Biology: It plays a role in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-methyl-L-prolinamide can be compared with other prolinamide derivatives and similar compounds:
L-prolinamide: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methyl-D-prolinamide: The D-isomer of this compound, differing in stereochemistry.
Proline derivatives: Compounds like N-methylproline and proline methyl ester share structural similarities but differ in functional groups and reactivity.
This compound stands out due to its unique combination of properties, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(2S)-N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438796 | |
Record name | N-methyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52060-82-9 | |
Record name | N-methyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-methylpyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.